molecular formula C20H20N2O3S2 B2928461 N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 923078-17-5

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No. B2928461
CAS RN: 923078-17-5
M. Wt: 400.51
InChI Key: RYURFDCKDBMDKY-UHFFFAOYSA-N
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Description

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide, also known as MTA, is a thiazole compound that has been widely studied for its potential therapeutic applications. MTA is a potent inhibitor of the enzyme methylthioadenosine phosphorylase (MTAP), which plays a crucial role in the metabolism of polyamines and purines. Inhibition of MTAP by MTA has been shown to have antiproliferative effects on cancer cells, making it a promising candidate for cancer therapy.

Scientific Research Applications

Enzyme Inhibition and Molecular Docking Studies

Compounds structurally related to "N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide" have been synthesized and evaluated for their inhibition potential against enzymes such as bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). One study synthesized various derivatives and assessed their inhibitory activity, demonstrating significant inhibition, with certain compounds showing promising IC50 values against these enzymes. The study also utilized structure-activity relationship (SAR) analysis and molecular docking to understand the binding modes of these compounds, indicating their potential as therapeutic agents (Virk et al., 2018).

Anticancer Activity

Another research focus is the anticancer potential of thiazole derivatives, including those related to "N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide". These compounds were synthesized and their anticancer activities were evaluated against various cancer cell lines, such as A549 human lung adenocarcinoma cells. Some derivatives demonstrated high selectivity and significant inhibitory concentration values, indicating their potential as anticancer agents (Evren et al., 2019).

Selective Receptor Antagonism

Research on derivatives of thiazole and thiadiazole has shown that these compounds can act as selective antagonists for human adenosine A3 receptors. Such compounds, featuring methoxy groups and specific N-substituted acetamides, have demonstrated high affinity and selectivity towards human adenosine A3 receptors, offering insights into therapeutic applications targeting these receptors (Jung et al., 2004).

properties

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-13-19(14-4-6-15(24-2)7-5-14)22-20(27-13)21-18(23)12-26-17-10-8-16(25-3)9-11-17/h4-11H,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYURFDCKDBMDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CSC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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